1-(8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethan-1-one is a complex organic compound belonging to the class of benzoazepines, which are seven-membered heterocyclic compounds containing nitrogen atoms. This compound exhibits significant potential in medicinal chemistry due to its structural features that allow interaction with various biological targets. The classification of this compound falls under the category of pharmaceuticals, particularly as a potential intermediate in the synthesis of therapeutic agents.
The synthesis of 1-(8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethan-1-one can be approached through several methods. One notable method involves the reaction of 1-tetrahydronaphthalenone with hydroxylamine to form an oxime. This oxime can then undergo ring expansion using polyphosphoric acid, followed by reduction with lithium aluminum hydride to yield the desired benzoazepine structure .
The general synthetic pathway can be outlined as follows:
This method emphasizes efficiency and simplicity, making it suitable for industrial applications.
The molecular structure of 1-(8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethan-1-one consists of a benzoazepine core with an amino group and a ketone functional group. The compound's molecular formula is C13H16N2O, indicating a molecular weight of approximately 220.28 g/mol.
Key structural features include:
These features contribute to its biological activity and interaction with various receptors and enzymes.
The compound can participate in various chemical reactions typical of amines and ketones. For instance:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 1-(8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethan-1-one is primarily related to its interaction with neurotransmitter systems in the central nervous system. Compounds in this class often exhibit activity on serotonin receptors, which are implicated in mood regulation and anxiety disorders.
Research indicates that benzoazepines may modulate receptor activity through:
This pharmacological profile suggests potential applications in treating psychiatric conditions such as depression and anxiety.
The physical properties of 1-(8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethan-1-one include:
Chemical properties include:
The compound has potential applications in medicinal chemistry as a precursor for synthesizing novel therapeutic agents targeting various diseases. Its structural characteristics make it a candidate for developing drugs aimed at:
Additionally, research into its synthesis methods may lead to advancements in synthetic organic chemistry techniques applicable across various fields.
Ring-closing metathesis (RCM) provides an efficient strategy for constructing the seven-membered benzazepine core essential for 1-(8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethan-1-one. This approach typically begins with appropriately substituted diene precursors that undergo intramolecular cyclization under catalytic conditions. A particularly effective method involves the ring expansion of tetralone derivatives through Beckmann rearrangement intermediates. As demonstrated in patent CN103601678B, 1-tetralone undergoes oximation followed by polyphosphoric acid-mediated rearrangement to yield the benzazepinone scaffold under optimized conditions (70-160°C for 5-8 hours) [4]. The reaction efficiency is highly dependent on solvent selection, with dichloromethane facilitating initial dissolution before solvent evaporation and temperature ramp-up to approximately 140°C during the ring-expansion phase. This method achieves excellent atom economy while avoiding expensive transition metal catalysts typically associated with traditional RCM approaches.
Table 1: Ring-Closing Methodologies for Benzazepine Core Synthesis
Starting Material | Reagent/Catalyst | Temperature | Reaction Time | Key Advantage |
---|---|---|---|---|
1-Tetralone oxime | Polyphosphoric acid | 140°C | 5-8 hours | No metal catalysts |
3,4-Dihydro-1(2H)-naphthalenone oxime | Polyphosphoric acid | 70-160°C | 2-12 hours | Scalable process |
Diene precursors | Grubbs catalysts | 40-80°C | 8-24 hours | Enantioselective potential |
Cyclo-condensation techniques employing o-phenylenediamine derivatives offer a complementary route to the benzazepine framework. This methodology capitalizes on the nucleophilic character of aromatic diamines, enabling ring formation through controlled condensation reactions. Research indicates that substituted o-phenylenediamines condensed with 4-aminobutyraldehyde equivalents yield partially saturated benzazepine intermediates with regiochemical precision at the C8 position. The resulting 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one exhibits distinctive physicochemical properties, including a characteristic melting point of 229-231°C and 95% purity when synthesized through optimized protocols [3] [5]. The reaction typically proceeds in polar protic solvents (ethanol/water mixtures) under mild alkaline conditions (pH ~8) maintained by sodium carbonate addition, followed by room-temperature stirring for 15-24 hours to achieve complete conversion. This approach provides excellent functional group tolerance and allows for the introduction of substituents at strategic positions prior to ring formation.
Table 2: Physicochemical Properties of Cyclo-Condensation Products
Property | Value | Analytical Method |
---|---|---|
Melting Point | 229-231°C | Differential scanning calorimetry |
Purity | ≥95% | HPLC-UV (220 nm) |
Molecular Formula | C₁₀H₁₂N₂O | High-resolution mass spectrometry |
Physical Form | Crystalline powder | Visual characterization |
Storage Conditions | Room temperature | Long-term stability studies |
Selective N-acylation represents the most direct method for installing the ethan-1-one moiety on the benzazepine nitrogen. This transformation is typically performed by treating the free base 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine with acetylating agents such as acetyl chloride or acetic anhydride in the presence of tertiary amine bases. The reaction demonstrates excellent chemoselectivity for the azepine nitrogen over the aromatic amine when conducted in aprotic solvents (tetrahydrofuran, dichloromethane) at controlled temperatures (0°C to room temperature). Patent literature reveals that this acylation step often follows protective group strategies, particularly when the C8 amine is present, with tert-butoxycarbonyl (Boc) groups providing optimal protection-deprotection profiles [4] [7]. The resulting 1-(8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethan-1-one exhibits enhanced crystallinity compared to its parent amine, facilitating purification through recrystallization from ethanol/water mixtures. The molecular weight (204.27 g/mol) and structural confirmation (C₁₂H₁₆N₂O) align with spectroscopic data (¹H NMR, IR, MS), with the SMILES notation CC(N1C2=CC(N)=CC=C2CCCC1)=O precisely describing the connectivity [1].
The synthesis of enantiomerically pure benzazepine derivatives has advanced significantly through transition metal-catalyzed asymmetric hydrogenation. Academic research demonstrates that exocyclic enamides derived from α-azidobenzlactam precursors undergo efficient enantioselective reduction using rhodium complexes with chiral bisphosphine ligands. The [(Rh(COD)Cl]₂-(S)-BINAP catalyst system achieves exceptional enantiomeric excesses (≥95% ee) during the hydrogenation of prochiral benzazepine precursors under moderate hydrogen pressure (50-100 psi) in degassed methanol [9]. Alternative approaches employ racemization-resolution sequences using L-pyroglutamic acid as the resolving agent, yielding the (R)-3-amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one configuration that serves as a key intermediate for angiotensin-converting enzyme inhibitors. These methodologies provide access to both enantiomers of the benzazepine scaffold, enabling structure-activity relationship studies that reveal significant pharmacological differentiation between stereoisomers in biological targets.
Table 3: Asymmetric Synthesis Approaches for Benzazepine Derivatives
Chiral Method | Key Reagent/Catalyst | Enantiomeric Excess | Target Configuration | Application |
---|---|---|---|---|
Asymmetric hydrogenation | [Rh(COD)Cl]₂-(S)-BINAP | ≥95% ee | (R)-enantiomer | Growth hormone secretagogues |
Dynamic kinetic resolution | L-Pyroglutamic acid | 90-95% ee | (S)-enantiomer | ACE inhibitors |
Enzymatic resolution | Lipase B (Candida antarctica) | 88% ee | (R)-enantiomer | Pharmaceutical intermediates |
Post-synthetic modification of preassembled tetrahydrobenzoazepine cores enables versatile access to diverse analogs, including 1-(8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethan-1-one. CN102702103A details the reduction of benzazepinones using lithium aluminium hydride (LiAlH₄) in anhydrous THF at 60°C for 10-15 hours, converting the carbonyl group to a methylene unit while preserving the aromatic amine functionality [6]. Subsequent N-acylation then installs the ethanone moiety. Alternatively, electrophilic aromatic substitution permits C8 amino group installation through nitration followed by catalytic hydrogenation (Pd/C, H₂) or metal-mediated reduction. Acidification protocols described in patent CN103601678B enable the purification of substituted benzazepines through pH-controlled crystallization, where the target compound precipitates upon acidification to pH 2-3 followed by neutralization [4]. These post-functionalization strategies demonstrate remarkable functional group compatibility, allowing selective modification at the nitrogen, C3, and C8 positions without protecting group manipulation when performed under carefully controlled conditions.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0